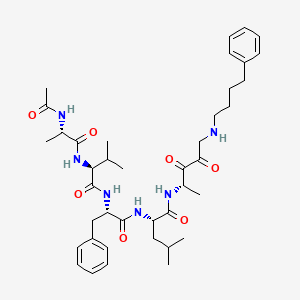

Parl-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H58N6O7 |

|---|---|

Molecular Weight |

734.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-3,4-dioxo-5-(4-phenylbutylamino)pentan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C40H58N6O7/c1-25(2)22-32(38(51)43-27(5)36(49)34(48)24-41-21-15-14-18-30-16-10-8-11-17-30)44-39(52)33(23-31-19-12-9-13-20-31)45-40(53)35(26(3)4)46-37(50)28(6)42-29(7)47/h8-13,16-17,19-20,25-28,32-33,35,41H,14-15,18,21-24H2,1-7H3,(H,42,47)(H,43,51)(H,44,52)(H,45,53)(H,46,50)/t27-,28-,32-,33-,35-/m0/s1 |

InChI Key |

XPDHSQVWDFUFJX-XJGOSSIYSA-N |

Isomeric SMILES |

C[C@@H](C(=O)C(=O)CNCCCCC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)C(=O)CNCCCCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Parl-IN-1

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanism of Parl-IN-1, a potent inhibitor of the mitochondrial rhomboid protease PARL. It details the compound's impact on cellular signaling pathways, presents key quantitative data, and outlines the experimental protocols used to elucidate its function.

Core Mechanism of Action

This compound is a potent, active-site-directed ketoamide inhibitor of the Presenilin-associated rhomboid-like protein (PARL), an intramembrane serine protease located in the inner mitochondrial membrane[1][2]. The primary mechanism of action of this compound is the direct inhibition of PARL's proteolytic activity, which leads to the robust activation of the PINK1/Parkin signaling pathway, a critical quality control mechanism for mitochondrial homeostasis[1][2][3].

Under normal physiological conditions, the PTEN-induced putative kinase 1 (PINK1) is imported into the mitochondria, where it is sequentially cleaved by mitochondrial processing peptidase (MPP) and then by PARL. This PARL-mediated cleavage generates a PINK1 fragment that is released into the cytoplasm and subsequently degraded by the proteasome. This process keeps the cellular levels of PINK1 low in healthy, polarized mitochondria.

When mitochondria become damaged or depolarized, PINK1 import is impaired, leading to its accumulation on the outer mitochondrial membrane (OMM). This compound pharmacologically mimics this effect. By inhibiting PARL, this compound prevents the cleavage of the PINK1 import intermediate. This blockage causes the stabilization and accumulation of full-length PINK1 on the OMM, even in healthy mitochondria.

The accumulated PINK1 on the OMM acts as a signal for mitochondrial damage. It recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface. This recruitment initiates a cascade of ubiquitination on OMM proteins, tagging the damaged mitochondrion for selective removal by the cellular autophagy machinery in a process known as mitophagy. Therefore, this compound promotes PINK1/Parkin-dependent mitophagy.

In addition to PINK1, this compound also impedes the PARL-dependent cleavage of another substrate, PGAM5, which occurs under conditions of mitochondrial stress.

Signaling Pathway

The following diagram illustrates the PINK1/Parkin pathway, showing the regulatory role of PARL and the interventional mechanism of this compound.

Caption: Mechanism of this compound in the PINK1/Parkin pathway.

Quantitative Data Summary

The inhibitory potency and effective concentrations of this compound in various assays are summarized below.

| Parameter | Value | Target/Process | Assay Type | Cell Line | Citation |

| IC₅₀ | 28 nM | PARL Protease | Biochemical Assay | N/A | |

| Effective Concentration | 0.1 - 30 µM | PINK1 Stabilization | Western Blot | HEK293T | |

| Effective Concentration | 5 nM - 20 µM | PGAM5 Cleavage Inhibition | Western Blot | HEK293T | |

| Effective Concentration | 5 µM | PINK1/Parkin Pathway Activation | Western Blot / Microscopy | HEK293 T-REx |

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate replication and further investigation.

This protocol is used to assess the dose-dependent effect of this compound on the stabilization of full-length PINK1.

Objective: To quantify the accumulation of endogenously expressed, full-length PINK1 in a cellular fraction following treatment with this compound.

Materials:

-

HEK293T cells

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

CCCP (positive control for PINK1 stabilization)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

PBS (Phosphate-Buffered Saline)

-

Sodium Carbonate (Na₂CO₃) buffer (0.1 M, pH 11.5), freshly prepared

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose/PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Anti-PINK1, Anti-VDAC (mitochondrial loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Methodology:

-

Cell Culture and Treatment:

-

Plate HEK293T cells and grow to 70-80% confluency.

-

Treat cells with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) for 8 hours.

-

Include a vehicle control (DMSO) and a positive control (e.g., 10 µM CCCP).

-

-

Cell Harvesting and Fractionation:

-

After incubation, wash cells with ice-cold PBS and harvest by scraping.

-

Pellet cells by centrifugation (e.g., 500 x g for 5 min at 4°C).

-

To isolate mitochondrial fractions, resuspend the cell pellet in Na₂CO₃ buffer and incubate on ice for 30 minutes to open membranes.

-

Centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membrane fraction containing mitochondria.

-

-

Protein Extraction and Quantification:

-

Resuspend the membrane pellet in lysis buffer.

-

Determine the protein concentration of each sample using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary anti-PINK1 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL reagent to visualize protein bands using a chemiluminescence imaging system.

-

Strip and re-probe the membrane with an anti-VDAC antibody to confirm equal loading of the mitochondrial fraction.

-

-

Data Analysis:

-

Quantify the band intensity for full-length PINK1 (approx. 66 kDa) and normalize it to the VDAC loading control.

-

Compare the levels of stabilized PINK1 across the different this compound concentrations relative to the DMSO control.

-

Caption: Workflow for Western Blot analysis of PINK1 stabilization.

References

Discovery and Chemical Synthesis of Parl-IN-1: A Technical Guide

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Parl-IN-1 is a potent and selective inhibitor of the mitochondrial rhomboid protease PARL (Presenilin-associated rhomboid-like protein), a key regulator of mitochondrial quality control. By inhibiting PARL, this compound robustly activates the PINK1/Parkin signaling pathway, which is crucial for the removal of damaged mitochondria through a process known as mitophagy. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of this compound, presenting detailed experimental protocols and quantitative data to support its role as a valuable chemical tool for studying mitochondrial biology and neurodegenerative diseases.

Introduction

Mitochondrial dysfunction is a central pathological feature in a range of human diseases, most notably neurodegenerative disorders such as Parkinson's disease. The cellular machinery for maintaining mitochondrial health is therefore of significant therapeutic interest. The PINK1/Parkin pathway is a primary mechanism for mitochondrial quality control. Under basal conditions, the serine/threonine kinase PINK1 is imported into the inner mitochondrial membrane and cleaved by PARL, leading to its degradation. Upon mitochondrial damage, this cleavage is inhibited, allowing full-length PINK1 to accumulate on the outer mitochondrial membrane, where it recruits and activates the E3 ubiquitin ligase Parkin. This initiates the ubiquitination of mitochondrial outer membrane proteins, flagging the damaged organelle for autophagic clearance (mitophagy).

Chemical probes that can modulate this pathway are essential for its detailed investigation and for exploring its therapeutic potential. This compound, a novel ketoamide-based inhibitor, was developed to provide acute and specific chemical blockage of PARL, thereby offering a powerful tool to study the downstream effects of PARL inhibition on the PINK1/Parkin pathway and mitophagy.[1][2]

Discovery of this compound

This compound was discovered through a targeted chemical biology approach aimed at developing potent and selective inhibitors of the mitochondrial rhomboid protease PARL.[1][2] The design strategy focused on peptidyl ketoamides, a class of inhibitors known to be active-site directed, covalent, and reversible against rhomboid proteases.

The development process involved an in vitro assay using recombinant PARL produced by in vitro translation in the presence of liposomes. A fluorogenic substrate was used to screen for inhibitory activity. This compound, also referred to as compound 5 in the primary literature, was designed based on the P5 to P1 sequence of human PINK1, a known substrate of PARL.[1] This substrate-centric design, coupled with a phenylbutyl substituent at the amidic nitrogen, resulted in a highly potent inhibitor of PARL.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process involving solid-phase peptide synthesis followed by the introduction of the ketoamide warhead. The following is a representative synthetic scheme.

Synthesis of the Peptide Backbone

The peptide portion of this compound is synthesized on a solid support, typically a 2-chlorotrityl resin. Standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols are employed to sequentially couple the amino acids corresponding to the P5 to P2 positions of the PINK1 cleavage site.

Introduction of the Ketoamide Moiety

Following the synthesis of the peptide backbone, the N-terminal Fmoc protecting group is removed, and the α-ketoacid corresponding to the P1 residue is coupled to the free amine. The synthesis of the α-ketoamide is a critical step. A general approach involves the oxidation of an α-hydroxy amide or the amidation of an α-ketoacid.

Cleavage and Purification

Once the synthesis is complete, the peptidyl-α-ketoamide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). The crude product is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final this compound compound with high purity.

Quantitative Data

The biological activity of this compound has been characterized through a series of in vitro and cell-based assays. The key quantitative data are summarized in the tables below.

| Parameter | Value | Assay | Reference |

| IC50 | 28 nM | In vitro PARL inhibition assay |

| Cell Line | Treatment | Effect | Assay | Reference |

| HEK293T | 5 µM this compound, 8 h | Stabilization of PINK1-66 | Western Blot | |

| HEK293 T-REx | 5 µM this compound, 22 h | Recruitment of Parkin to mitochondria | Subcellular fractionation and Western Blot | |

| HEK293T | 5 nM - 20 µM this compound | Dose-dependent inhibition of PGAM5 cleavage | Western Blot |

Signaling Pathway and Experimental Workflow

The PINK1/Parkin Signaling Pathway

The following diagram illustrates the central role of PARL in the PINK1/Parkin signaling pathway and the mechanism of action of this compound.

Experimental Workflow for Assessing Parkin Recruitment

The following diagram outlines the experimental workflow to determine the effect of this compound on Parkin recruitment to mitochondria.

Experimental Protocols

In Vitro PARL Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant PARL.

-

Recombinant PARL Production: Human PARL is produced using an in vitro translation system in the presence of liposomes to ensure proper folding and membrane integration.

-

Substrate: A fluorogenic peptide substrate, such as Ac-RRRAVFLA-AMC, is used.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% DDM).

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO.

-

Assay Procedure:

-

Add recombinant PARL to the assay buffer in a 96-well plate.

-

Add the this compound dilutions and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for AMC).

-

-

Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based PINK1 Stabilization Assay

This assay determines the effect of this compound on the stabilization of full-length PINK1 in cells.

-

Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Treat the cells with this compound (e.g., 5 µM) or a vehicle control (DMSO) for a specified duration (e.g., 8 hours). A positive control, such as CCCP, which induces mitochondrial depolarization and PINK1 stabilization, should be included.

-

Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Subcellular Fractionation (Optional but Recommended): Perform subcellular fractionation by differential centrifugation to separate the mitochondrial fraction from the cytosolic fraction. This can help to specifically assess PINK1 levels at the mitochondria.

-

Western Blotting:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against PINK1.

-

Use antibodies against mitochondrial (e.g., TOM20, AIF) and cytosolic (e.g., β-actin, GAPDH) markers to confirm successful fractionation.

-

Incubate with a secondary antibody conjugated to HRP.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities for full-length PINK1 and normalize to a loading control.

Parkin Recruitment to Mitochondria Assay

This assay assesses the ability of this compound to induce the recruitment of Parkin to the mitochondria, a key step in mitophagy.

-

Cell Culture and Transfection: Culture HEK293 T-REx cells and transfect them with constructs expressing PINK1 and a tagged version of Parkin (e.g., HA-Parkin).

-

Treatment: Treat the transfected cells with this compound (e.g., 5 µM), a vehicle control (DMSO), and positive controls (e.g., CCCP, Antimycin A) for an appropriate time (e.g., 22 hours).

-

Subcellular Fractionation:

-

Harvest the cells and perform subcellular fractionation to isolate the mitochondrial and cytosolic fractions as described previously.

-

-

Western Blotting:

-

Perform Western blotting on the fractions as described above.

-

Probe the membranes with an antibody against the Parkin tag (e.g., anti-HA).

-

Use mitochondrial and cytosolic markers to verify the purity of the fractions.

-

-

Data Analysis: Quantify the amount of Parkin in the mitochondrial fraction relative to the total amount of Parkin (cytosolic + mitochondrial fractions) or normalize to a mitochondrial loading control.

Conclusion

This compound is a potent and specific inhibitor of the mitochondrial rhomboid protease PARL. Its ability to acutely block PARL activity leads to the robust activation of the PINK1/Parkin pathway, making it an invaluable tool for dissecting the molecular mechanisms of mitochondrial quality control. The detailed synthetic and experimental protocols provided in this guide will enable researchers to utilize this compound to further explore the role of PARL and mitophagy in health and disease, and to investigate the therapeutic potential of modulating this critical cellular pathway.

References

A Technical Guide to Parl-IN-1's Role in the Activation of the PINK1/Parkin Pathway

Executive Summary: Mitochondrial quality control is a critical cellular process for maintaining homeostasis, and its dysfunction is strongly implicated in neurodegenerative disorders such as Parkinson's disease. The PINK1/Parkin pathway plays a central role in identifying and clearing damaged mitochondria through a process known as mitophagy. A key negative regulator of this pathway is the mitochondrial rhomboid protease PARL, which, under basal conditions, cleaves and inactivates PINK1. Parl-IN-1 is a potent, specific, ketoamide-based inhibitor of PARL that serves as a powerful chemical tool to study and activate this pathway. By blocking PARL's proteolytic activity, this compound mimics mitochondrial stress, leading to the stabilization and accumulation of PINK1 on the outer mitochondrial membrane. This initiates a signaling cascade that recruits and activates the E3 ubiquitin ligase Parkin, culminating in the ubiquitination of mitochondrial outer membrane proteins and the selective autophagic removal of the damaged organelle. This guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its inhibitory activity, and detailed experimental protocols for its use in activating and assessing the PINK1/Parkin pathway.

The PINK1/Parkin Pathway in Mitochondrial Quality Control

Mutations in the genes encoding the serine/threonine kinase PINK1 (PTEN-induced putative kinase 1) and the E3 ubiquitin ligase Parkin (PARK2) are the leading causes of autosomal recessive early-onset Parkinson's disease[1][2]. Both proteins function in a common pathway to ensure mitochondrial fidelity[3].

Under healthy physiological conditions, PINK1 is continuously imported into the inner mitochondrial membrane (IMM), where it is sequentially cleaved by the mitochondrial processing peptidase (MPP) and the intramembrane rhomboid protease PARL (presenilin-associated rhomboid-like protein)[4]. This PARL-mediated cleavage is a critical step that leads to PINK1's release from the mitochondria and its subsequent degradation by the proteasome, thereby maintaining low cellular levels of the full-length protein[4].

Upon mitochondrial damage or depolarization, the import of PINK1 into the IMM is impaired. This prevents its cleavage by PARL, resulting in the accumulation of full-length, 66 kDa PINK1 on the outer mitochondrial membrane (OMM). On the OMM, PINK1 dimerizes and becomes active through autophosphorylation. Activated PINK1 then phosphorylates two key substrates: ubiquitin (Ub) at the serine 65 position (p-S65-Ub) and Parkin, also at serine 65, within its ubiquitin-like (Ubl) domain.

The binding of p-S65-Ub to a specific pocket on Parkin, along with the phosphorylation of Parkin's Ubl domain, releases Parkin from its autoinhibited state, leading to its full E3 ligase activation. Activated Parkin is recruited from the cytosol to the damaged mitochondrion, where it ubiquitinates a variety of OMM proteins. These ubiquitin chains, which are further phosphorylated by PINK1, create a powerful "eat-me" signal that recruits autophagy receptors, leading to the engulfment of the mitochondrion by an autophagosome and its subsequent degradation in the lysosome—a process termed mitophagy.

PARL: A Key Negative Regulator of the PINK1/Parkin Pathway

As described, the PARL protease is a critical negative regulator of mitophagy. Its primary function in healthy mitochondria is to cleave the transmembrane domain of PINK1, preventing its accumulation and keeping the pathway dormant. When mitochondrial integrity is compromised, PARL's activity on PINK1 is suppressed, allowing the pathway to be initiated. Therefore, direct inhibition of PARL provides a pharmacological strategy to bypass the need for mitochondrial damage and directly activate the PINK1/Parkin signaling cascade.

This compound: A Potent Chemical Probe for PARL Inhibition

This compound (also referred to as compound 5 in initial studies) is a potent, cell-permeable peptidyl ketoamide inhibitor designed based on the human PINK1 sequence at the PARL cleavage site. This compound acts as a covalent, reversible inhibitor targeting the active site of PARL. Its specificity and potency make it an invaluable chemical biology tool for acutely suppressing PARL activity, thereby allowing for the precise study of the downstream consequences, namely the activation of PINK1/Parkin-dependent mitophagy.

Mechanism of Action: How this compound Activates the PINK1/Parkin Pathway

The mechanism by which this compound activates the PINK1/Parkin pathway is direct and mimics the natural trigger of mitochondrial depolarization.

-

PARL Inhibition: this compound enters the cell and localizes to the mitochondria, where it directly binds to and inhibits the catalytic activity of the PARL protease.

-

PINK1 Stabilization: By blocking PARL, the inhibitor prevents the cleavage of newly imported PINK1. This leads to the rapid accumulation and stabilization of the full-length 66 kDa form of PINK1 on the OMM.

-

Pathway Activation: The stabilized PINK1 on the OMM proceeds to activate Parkin through the phosphorylation cascade described in Section 1.0.

-

Parkin Recruitment and Mitophagy: This results in the recruitment of cytosolic Parkin to the mitochondria and the initiation of mitophagy.

Pharmacological inhibition of PARL with this compound has been shown to successfully recapitulate the major effects of genetic PARL knockdown, including the stabilization of PINK1 and the recruitment of Parkin to mitochondria.

Caption: Signaling pathway for this compound-induced activation of mitophagy.

Quantitative Assessment of this compound Activity

The potency of this compound and its analogues has been determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC₅₀) values quantify the concentration of the inhibitor required to reduce PARL's enzymatic activity by 50%.

| Compound | Description | PARL IC₅₀ (nM) | Reference |

| This compound (Compound 5) | Peptidyl ketoamide derived from human PINK1 cleavage site. | 28 nM | |

| Compound 6 | N-terminally arginine-tagged version of Cmpd 5 for increased solubility. | 80 nM | |

| Compound 7 | Ketoamide inhibitor based on PARL sequence preferences. | 1042 nM |

Key Experimental Methodologies

Assessing the activity of this compound involves both in vitro enzymatic assays and cell-based assays to confirm target engagement and downstream pathway activation.

In Vitro PARL Activity Assay

This assay directly measures the inhibitory effect of this compound on recombinant PARL's ability to cleave a fluorogenic substrate.

Objective: To determine the IC₅₀ of PARL inhibitors.

Materials:

-

Recombinant human PARL reconstituted in liposomes.

-

Fluorogenic peptide substrate (e.g., Ac-RRRAVFLA-4mc).

-

Assay Buffer: 5 mM Tris, 5 mM Mg(OAc)₂, 25 µM Zn(OAc)₂, 0.1 µg/µL BSA, pH 8.0.

-

This compound or other test compounds dissolved in DMSO.

-

384-well microplate.

-

Fluorescence plate reader.

Protocol:

-

Prepare serial dilutions of this compound in DMSO.

-

Add the test compounds to the assay buffer. For a final DMSO concentration of 30%, dissolve the compounds in the buffer by vigorous mixing (e.g., 1000 rpm, 37°C, 40 min).

-

Add 0.05 mg/mL PARL proteoliposomes to the wells of the microplate containing the inhibitor dilutions.

-

Initiate the reaction by adding the fluorogenic substrate to a final concentration of 100 µM.

-

Monitor the increase in fluorescence over time at appropriate excitation/emission wavelengths.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Assay for PINK1 Stabilization and Parkin Recruitment

This workflow uses immunoblotting to verify that this compound treatment in cells leads to the stabilization of PINK1 and the subsequent recruitment of Parkin to mitochondria.

Caption: Experimental workflow for assessing this compound activity in cells.

Protocol:

-

Cell Culture and Treatment:

-

Plate human embryonic kidney (HEK293T) cells and grow to ~80% confluency.

-

Treat cells with 5 µM this compound for 8 hours. Include a vehicle control (DMSO) and a positive control for pathway activation (e.g., 10 µM CCCP).

-

-

Cell Lysis and Subcellular Fractionation:

-

Harvest cells by scraping into a buffer suitable for mitochondrial isolation.

-

Perform subcellular fractionation using a method like sodium carbonate extraction to separate mitochondrial membrane proteins from soluble cytosolic proteins. This step is crucial to assess the recruitment of Parkin.

-

-

SDS-PAGE and Western Blotting:

-

Quantify protein concentration in both cytosolic and mitochondrial fractions.

-

Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against:

-

PINK1: To detect the stabilized 66 kDa band in the mitochondrial fraction.

-

Parkin: To observe its translocation from the cytosolic to the mitochondrial fraction.

-

Loading Controls: Use an antibody against a cytosolic protein (e.g., Actin) and a mitochondrial protein (e.g., TOM20) to confirm the purity of the fractions.

-

-

Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

-

-

Data Analysis:

-

Quantify the band intensities. An increase in the 66 kDa PINK1 band and an increased ratio of mitochondrial-to-cytosolic Parkin in this compound-treated cells compared to the DMSO control indicates successful pathway activation.

-

Conclusion and Future Directions

This compound is a well-characterized and potent inhibitor of the mitochondrial protease PARL. It serves as a critical tool for researchers, providing a means to acutely and specifically activate the PINK1/Parkin pathway of mitophagy without inducing widespread mitochondrial damage. This pharmacological approach avoids potential compensatory mechanisms that can arise from long-term genetic ablation of PARL. The ability to modulate this pathway on demand opens avenues for dissecting the intricate molecular details of mitophagy and exploring the therapeutic potential of PARL inhibition as a strategy to enhance mitochondrial quality control in the context of Parkinson's disease and other age-related disorders. Future work may focus on optimizing the pharmacokinetic properties of such inhibitors for in vivo studies and clinical translation.

References

- 1. Mechanism of Parkin activation by PINK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Counteracting PINK/Parkin Deficiency in the Activation of Mitophagy: A Potential Therapeutic Intervention for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Roles of PINK1, Parkin and Mitochondrial Fidelity in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PINK1 and Parkin – mitochondrial interplay between phosphorylation and ubiquitylation in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

Parl-IN-1: A Technical Guide to Inducing PINK1/Parkin-Dependent Mitophagy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism and application of Parl-IN-1, a potent and specific inhibitor of the mitochondrial rhomboid protease PARL, for the induction of PINK1/Parkin-dependent mitophagy. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on its activity, and detailed experimental protocols for its use in research and drug discovery.

Introduction: The Critical Role of PINK1/Parkin-Dependent Mitophagy

Mitophagy is a selective form of autophagy responsible for the removal of damaged or superfluous mitochondria, a critical process for maintaining cellular health and preventing the accumulation of dysfunctional organelles. The PINK1/Parkin pathway is a primary mechanism governing this process. In healthy mitochondria, the serine/threonine kinase PINK1 is continuously imported into the inner mitochondrial membrane, where it is cleaved by the protease PARL and subsequently degraded. However, upon mitochondrial damage, characterized by a loss of mitochondrial membrane potential, PINK1 import is stalled, leading to its accumulation on the outer mitochondrial membrane (OMM). This accumulation serves as a distress signal, initiating the recruitment and activation of the E3 ubiquitin ligase Parkin from the cytosol. Activated Parkin then ubiquitinates various OMM proteins, tagging the damaged mitochondrion for recognition and engulfment by the autophagic machinery, ultimately leading to its degradation by lysosomes. Dysregulation of this pathway is implicated in numerous neurodegenerative diseases, most notably Parkinson's disease.

Mechanism of Action: How this compound Hijacks the Mitophagy Pathway

This compound is a small molecule inhibitor that potently and specifically targets PARL. By inhibiting PARL's proteolytic activity, this compound effectively mimics the initial signal of mitochondrial damage, even in healthy mitochondria.

The core mechanism of this compound-induced mitophagy is as follows:

-

Inhibition of PARL: this compound binds to and inhibits the enzymatic activity of the inner mitochondrial membrane protease PARL.

-

Stabilization and Accumulation of PINK1: In the absence of PARL-mediated cleavage, full-length PINK1 is no longer degraded and accumulates on the outer mitochondrial membrane.

-

Recruitment and Activation of Parkin: The accumulated PINK1 on the OMM serves as a platform to recruit cytosolic Parkin. PINK1 then phosphorylates both Parkin and ubiquitin, leading to the full activation of Parkin's E3 ligase activity.

-

Ubiquitination of Mitochondrial Proteins: Activated Parkin ubiquitinates a variety of proteins on the OMM, creating a "ubiquitin coat" on the mitochondrial surface.

-

Initiation of Autophagy: These ubiquitin chains are recognized by autophagy receptors (e.g., p62/SQSTM1), which link the ubiquitinated mitochondrion to the nascent autophagosome.

-

Lysosomal Degradation: The autophagosome engulfs the mitochondrion and subsequently fuses with a lysosome, leading to the degradation of the mitochondrion and its contents.

This targeted induction of mitophagy makes this compound a valuable tool for studying the intricacies of mitochondrial quality control and for exploring potential therapeutic strategies for diseases associated with mitochondrial dysfunction.

Signaling Pathway of this compound Induced Mitophagy

Caption: this compound inhibits PARL, leading to PINK1 accumulation and subsequent Parkin-dependent mitophagy.

Quantitative Data

The following table summarizes key quantitative data related to the activity of this compound and the induction of mitophagy.

| Parameter | Value | Cell Line / System | Reference |

| This compound IC50 for PARL | 28 nM | In vitro assay | [1] |

| This compound Concentration for PINK1 Stabilization | 5 µM | HEK293T cells | [1] |

| CCCP Concentration (Positive Control) | 10-20 µM | Various cell lines | [2] |

Note: Further quantitative data on the fold-increase in mitophagy flux or the percentage of mitochondrial clearance upon this compound treatment is currently being investigated and will be updated as available.

Experimental Protocols

Detailed methodologies for key experiments to study this compound-induced mitophagy are provided below.

Immunofluorescence for Parkin Recruitment to Mitochondria

This protocol allows for the visualization of Parkin translocation from the cytosol to the mitochondria, a key step in mitophagy induction.

Experimental Workflow:

Caption: Workflow for immunofluorescence analysis of Parkin recruitment to mitochondria.

Materials:

-

Cells expressing endogenous or fluorescently-tagged Parkin (e.g., HeLa, SH-SY5Y)

-

Glass coverslips

-

This compound

-

CCCP (positive control)

-

DMSO (vehicle control)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-Parkin, anti-TOM20 (mitochondrial marker)

-

Fluorescently-labeled secondary antibodies

-

DAPI (nuclear stain)

-

Mounting medium

Procedure:

-

Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentration of this compound (e.g., 5-10 µM), CCCP (e.g., 10 µM) as a positive control, or DMSO as a vehicle control for the desired time (e.g., 4-8 hours).

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with primary antibodies (e.g., rabbit anti-Parkin and mouse anti-TOM20) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 and anti-mouse Alexa Fluor 594) and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Mounting: Wash with PBS and mount the coverslips onto glass slides using mounting medium.

-

Imaging: Visualize the cells using a confocal microscope. Parkin recruitment is indicated by the co-localization of the Parkin signal with the mitochondrial marker TOM20.

Western Blot for LC3-II and Mitochondrial Protein Degradation

This protocol is used to quantify the conversion of LC3-I to LC3-II, a marker of autophagosome formation, and to assess the degradation of mitochondrial proteins.

Experimental Workflow:

Caption: Workflow for Western blot analysis of mitophagy markers.

Materials:

-

Cultured cells

-

This compound

-

RIPA buffer with protease inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-LC3, anti-TOM20, anti-Actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Culture and treat cells with this compound as described above. After treatment, wash cells with cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3, TOM20, and a loading control (e.g., Actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the LC3-II/LC3-I ratio and a decrease in the levels of mitochondrial proteins like TOM20 are indicative of mitophagy.

Mitophagy Flux Assay using Flow Cytometry

This high-throughput method allows for the quantitative measurement of mitophagic flux.

Experimental Workflow:

Caption: Workflow for flow cytometry-based mitophagy flux assay.

Materials:

-

Cells stably expressing a mitophagy reporter (e.g., mt-Keima or mito-QC)

-

This compound

-

Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

-

Flow cytometer

Procedure:

-

Cell Culture: Culture cells stably expressing a pH-sensitive mitochondrial fluorescent reporter like mt-Keima. In healthy mitochondria (neutral pH), mt-Keima fluoresces maximally at a shorter wavelength, while in the acidic environment of the lysosome (following mitophagy), it shifts to a longer emission wavelength.

-

Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the desired time. The lysosomal inhibitor prevents the degradation of mitochondria that have been delivered to the lysosome, allowing for the measurement of total mitophagic flux.

-

Cell Harvesting: Harvest the cells by trypsinization and resuspend them in FACS buffer (e.g., PBS with 2% FBS).

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer capable of detecting the dual-wavelength emission of the mt-Keima reporter.

-

Data Analysis: The ratio of the fluorescence intensity at the longer wavelength (acidic) to the shorter wavelength (neutral) is calculated. An increase in this ratio upon this compound treatment, which is further enhanced in the presence of lysosomal inhibitors, indicates an increase in mitophagic flux.

Conclusion

This compound is a powerful chemical tool for the specific and potent induction of PINK1/Parkin-dependent mitophagy. Its well-defined mechanism of action and the availability of robust experimental protocols make it an invaluable asset for researchers in the fields of mitochondrial biology, neurodegeneration, and drug discovery. The methodologies and data presented in this guide provide a solid foundation for utilizing this compound to unravel the complexities of mitochondrial quality control and to explore novel therapeutic avenues for diseases linked to mitochondrial dysfunction.

References

An In-depth Technical Guide to the Molecular Target of Parl-IN-1 in Mitochondrial Quality Control

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Parl-IN-1, a potent inhibitor of the mitochondrial rhomboid protease PARL, and its role in the critical cellular process of mitochondrial quality control. This document details the molecular interactions, signaling pathways, and experimental methodologies relevant to the study of this compound, offering valuable insights for researchers in drug discovery and cellular biology.

Core Concepts: PARL and Mitochondrial Quality Control

Presenilin-associated rhomboid-like protein (PARL) is an intramembrane serine protease located in the inner mitochondrial membrane.[1][2] It plays a crucial role in various mitochondrial processes, including the regulation of apoptosis and mitochondrial morphology.[1][3] A key function of PARL is its involvement in the PINK1/Parkin pathway, a primary mechanism for mitochondrial quality control that ensures the removal of damaged mitochondria through a process known as mitophagy.[4]

The PINK1/Parkin pathway is tightly regulated. Under normal conditions, the kinase PINK1 is imported into the mitochondria, where it is cleaved by PARL. This cleavage leads to the degradation of PINK1, keeping its levels low. When mitochondria become damaged, the mitochondrial membrane potential is lost, preventing PINK1 import and cleavage by PARL. This leads to the accumulation and stabilization of PINK1 on the outer mitochondrial membrane, which in turn recruits the E3 ubiquitin ligase Parkin from the cytosol. Parkin then ubiquitinates outer mitochondrial membrane proteins, marking the damaged mitochondrion for degradation by autophagy.

This compound: A Potent PARL Inhibitor

This compound is a small molecule inhibitor that potently and specifically targets PARL. By inhibiting PARL's proteolytic activity, this compound effectively mimics the conditions of mitochondrial damage in terms of PINK1 processing. This leads to the stabilization of PINK1 and the robust activation of the PINK1/Parkin pathway, ultimately promoting mitophagy.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

| Parameter | Value | Assay Conditions | Reference |

| IC50 for PARL | 28 nM | In vitro enzyme assay |

| Cellular Activity of this compound | ||

| Concentration Range (PGAM5 Cleavage Inhibition) | 5 nM - 20 µM | HEK293T cells |

| Concentration Range (PINK1 Stabilization) | 0.1 - 30 µM | HEK293T cells (8 hours) |

| Concentration for Parkin Recruitment | 5 µM | HEK293 T-REx cells (22 hours) |

Signaling Pathways and Mechanisms of Action

The interaction of this compound with PARL and the subsequent activation of the mitochondrial quality control pathway can be visualized through the following signaling diagrams.

Caption: PINK1 processing in a healthy mitochondrion.

Caption: this compound induces mitophagy via PARL inhibition.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of this compound.

-

Cell Lines: HEK293T and HEK293 T-REx cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

This compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, the stock is diluted in culture medium to the desired final concentrations (e.g., 0.1 µM to 30 µM). Cells are incubated with the compound for specified durations (e.g., 8 to 22 hours). Control cells are treated with an equivalent volume of DMSO.

This protocol separates mitochondrial and cytosolic fractions to analyze protein localization.

-

Cell Harvesting: After treatment, cells are washed with ice-cold PBS and harvested by scraping.

-

Homogenization: Cells are resuspended in a hypotonic buffer (e.g., 10 mM HEPES-KOH, pH 7.4, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and protease inhibitors) and incubated on ice. Cells are then homogenized using a Dounce homogenizer.

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 800 x g) to pellet nuclei and unbroken cells. The supernatant is then centrifuged at a higher speed (e.g., 10,000 x g) to pellet the mitochondrial fraction. The resulting supernatant is the cytosolic fraction.

This technique is used to detect and quantify specific proteins.

-

Protein Extraction and Quantification: Protein concentrations of the cell lysates or subcellular fractions are determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., PINK1, Parkin, PGAM5, and loading controls like VDAC for mitochondria and β-actin for cytosol). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

This assay directly measures the inhibitory effect of this compound on PARL's enzymatic activity.

-

Enzyme and Substrate Preparation: Recombinant PARL and a fluorogenic substrate peptide are used.

-

Inhibitor Incubation: Recombinant PARL is pre-incubated with varying concentrations of this compound.

-

Reaction Initiation and Measurement: The reaction is initiated by adding the fluorogenic substrate. The increase in fluorescence over time, corresponding to substrate cleavage, is measured using a fluorescence plate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the rate of reaction against the inhibitor concentration.

Logical Workflow of this compound Investigation

The following diagram illustrates the logical progression of experiments to characterize the molecular target and effects of this compound.

Caption: Experimental workflow for this compound characterization.

This comprehensive guide provides a detailed technical overview of this compound and its molecular target, PARL, within the context of mitochondrial quality control. The provided data, diagrams, and protocols serve as a valuable resource for researchers investigating novel therapeutic strategies targeting mitochondrial dysfunction.

References

- 1. PARL - Wikipedia [en.wikipedia.org]

- 2. The PARL family of mitochondrial rhomboid proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation and cleavage of presenilin-associated rhomboid-like protein (PARL) promotes changes in mitochondrial morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Structure-Activity Relationship of Ketoamide Inhibitors of the Mitochondrial Rhomegalisin PARL: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ketoamide inhibitors targeting Presenilin-associated rhomboid-like protein (PARL). PARL, a mitochondrial rhomboid protease, plays a critical role in cellular homeostasis, including the regulation of mitophagy and apoptosis, making it a compelling target for therapeutic intervention in various diseases, including Parkinson's disease.[1][2] The development of potent and selective PARL inhibitors is crucial for elucidating its physiological functions and for potential drug development. Peptidyl ketoamides have emerged as a promising class of reversible, covalent inhibitors that interact with the active site of rhomboid proteases.[1][2]

Core Principles of PARL Inhibition by Ketoamides

Ketoamide inhibitors are designed to mimic the substrate of PARL, allowing them to bind to the active site. The electrophilic keto-amide warhead forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site, leading to potent inhibition.[2] The specificity and potency of these inhibitors are largely determined by the peptide sequence, which interacts with the substrate-binding pockets of PARL.

Quantitative Analysis of Ketoamide Inhibitors

The following table summarizes the in vitro inhibitory activity of several peptidyl ketoamide compounds against recombinant human PARL. The IC50 values were determined using a fluorogenic substrate in a liposome-based in vitro assay.

| Compound ID | P5-P1 Sequence | N-terminal Modification | C-terminal "Tail" | In Vitro IC50 (µM) |

| 5 | Ac-AVFLA | - | Phenylbutyl | 0.41 |

| 6 | Ac-RRRAVFLA | Arginine tagging | Phenylbutyl | 3.2 |

| 7 | Ac-RRRAVFLA | Arginine tagging | Phenylbutyl (incorporating published sequence preferences) | Data not provided |

Table 1: In vitro inhibitory potency of ketoamide compounds against recombinant human PARL.

Structure-Activity Relationship Insights

The development of these inhibitors followed a substrate-based design strategy. Compound 5, derived from the P5 to P1 sequence of the known PARL substrate PINK1, demonstrated potent nanomolar inhibition of recombinant PARL in vitro.

To enhance the aqueous solubility of the lead compound 5, N-terminal arginine tagging was employed to create compound 6. However, this modification resulted in a significant decrease in inhibitory potency, with the IC50 value increasing to 3.2 µM. This suggests that the N-terminal modification may interfere with optimal binding to the active site or alter the compound's partitioning into the lipidic environment of the assay.

Further modifications, as in compound 7, incorporated published sequence preferences of PARL to potentially improve potency, although specific IC50 values for this compound were not detailed in the primary literature. The data highlights a critical dependency on the peptidyl sequence and the C-terminal hydrophobic "tail" for effective PARL inhibition.

Experimental Methodologies

A robust understanding of the experimental protocols is essential for the replication and extension of these findings. The following sections detail the key experimental procedures used in the characterization of these ketoamide inhibitors.

In Vitro PARL Inhibition Assay

The inhibitory activity of the ketoamide compounds was determined using an in vitro assay with recombinant human PARL embedded in liposomes.

-

Production of Recombinant PARL: Mature human PARL was produced using an in vitro translation system in the presence of liposomes, allowing for the spontaneous insertion of the enzyme into a lipid bilayer, which is crucial for its stability and activity. The resulting proteoliposomes were then isolated by density gradient centrifugation.

-

Fluorogenic Substrate: A soluble, fluorescently labeled peptide substrate, Ac-RRRAVFLA-4mc (compound 4), was used to measure PARL's proteolytic activity. This substrate is derived from the cleavage site of the natural PARL substrate PINK1.

-

Inhibition Measurement: The assay was performed by incubating the recombinant PARL-containing liposomes with the fluorogenic substrate (100 µM) and varying concentrations of the ketoamide inhibitors. The rate of substrate cleavage was monitored by measuring the increase in fluorescence over time.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves of the inhibitors to a standard model.

Cellular Assay for PARL Activity

To assess the efficacy of the inhibitors in a cellular context, their ability to block the cleavage of the PARL substrate PGAM5 was measured in human cells.

-

Cell Line: Flp-In HEK293 T-REx cells were used to overexpress human PARL and a substrate, PGAM5.

-

Inhibitor Treatment: The cells were treated with the ketoamide inhibitors (compounds 5 and 6) at various concentrations.

-

Analysis of PGAM5 Cleavage: The extent of PGAM5 cleavage by PARL was determined by immunoblotting, allowing for the calculation of apparent IC50 values in a cellular environment.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the PARL-mediated signaling pathway and the workflow for developing PARL inhibitors.

Caption: PARL's role in the PINK1/Parkin-mediated mitophagy pathway and its inhibition by ketoamides.

Caption: Experimental workflow for the development and characterization of PARL ketoamide inhibitors.

Conclusion

The investigation into ketoamide inhibitors of PARL has provided valuable insights into the structure-activity relationships governing their potency. The substrate-derived peptidyl sequence is a key determinant of inhibitory activity, while modifications to enhance properties like solubility can significantly impact efficacy. The development of a robust in vitro assay using liposome-reconstituted PARL has been instrumental in advancing this field. Further optimization of these ketoamide scaffolds holds promise for the development of potent and selective chemical probes to study PARL biology and for the potential development of novel therapeutics for diseases linked to mitochondrial dysfunction.

References

The Role of Parl-IN-1 in Restoring Mitochondrial Homeostasis in Parkinson's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Mitochondrial dysfunction is a central hallmark of PD, contributing to neuronal death through impaired energy production, increased oxidative stress, and defective mitochondrial quality control. The PINK1/Parkin pathway plays a critical role in maintaining mitochondrial homeostasis by orchestrating the removal of damaged mitochondria via a process known as mitophagy. The mitochondrial intramembrane protease PARL (Presenilin-associated rhomboid-like protein) is a key negative regulator of this pathway. By cleaving PINK1, PARL prevents its accumulation on the mitochondrial outer membrane and the subsequent recruitment of Parkin. Consequently, inhibition of PARL presents a promising therapeutic strategy to enhance mitophagy and restore mitochondrial health in the context of Parkinson's disease. This technical guide provides an in-depth overview of the effects of Parl-IN-1, a potent and specific PARL inhibitor, on mitochondrial homeostasis in cellular models relevant to Parkinson's disease research. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further investigation into the therapeutic potential of PARL inhibition.

Introduction to PARL and the PINK1/Parkin Pathway

Mitochondrial quality control is essential for neuronal survival and function. The PINK1/Parkin pathway is a primary mechanism for the selective elimination of damaged mitochondria. In healthy mitochondria, the serine/threonine kinase PINK1 is continuously imported into the inner mitochondrial membrane, where it is cleaved by PARL.[1][2] This cleavage event leads to the proteasomal degradation of PINK1 in the cytosol, keeping its levels low.[1][2]

Upon mitochondrial damage, characterized by a loss of mitochondrial membrane potential (ΔΨm), PINK1 import is stalled. This leads to the accumulation of full-length PINK1 on the outer mitochondrial membrane (OMM).[1] Accumulated PINK1 autophosphorylates and then phosphorylates ubiquitin molecules on the mitochondrial surface, creating a signal for the recruitment of the E3 ubiquitin ligase Parkin from the cytosol. Activated Parkin then ubiquitinates various OMM proteins, tagging the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation in the lysosome.

Mutations in both PINK1 and Parkin genes are linked to early-onset, autosomal recessive forms of Parkinson's disease, highlighting the critical role of this pathway in protecting dopaminergic neurons.

This compound: A Potent Inhibitor of PARL

This compound is a novel ketoamide-based inhibitor of PARL with high potency and specificity. It serves as a valuable chemical tool to acutely inhibit PARL activity and study the downstream consequences on the PINK1/Parkin pathway and mitochondrial homeostasis.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data regarding the efficacy of this compound in cellular models.

| Parameter | Value | Cell Line | Reference |

| IC50 for PARL Inhibition | 28 nM | Recombinant Human PARL (in vitro) | |

| PINK1 Stabilization | Significant increase in 66 kDa and 62 kDa forms | HEK293T cells | |

| Parkin Recruitment | Significant increase in mitochondrial Parkin | HEK293 T-REx cells |

Signaling Pathways Modulated by this compound

Inhibition of PARL by this compound directly impacts the initial steps of the PINK1/Parkin pathway, leading to its activation.

The Canonical PINK1/Parkin Pathway Activation by this compound

The primary mechanism of action of this compound is the direct inhibition of PARL's proteolytic activity. This blockage prevents the cleavage of PINK1, leading to its accumulation on the outer mitochondrial membrane and the subsequent recruitment and activation of Parkin, thereby initiating mitophagy.

Alternative PINK1 Cleavage upon PARL Inhibition

Interestingly, pharmacological inhibition of PARL with this compound not only stabilizes full-length PINK1 but also leads to the appearance of alternative PINK1 cleavage products. Studies have shown that under PARL inhibition, PINK1 can be cleaved by the mitochondrial protease OMA1, resulting in a ~53 kDa fragment that associates with the outer mitochondrial membrane. Furthermore, a ~62 kDa form, resulting from cleavage by the mitochondrial processing peptidase (MPP), accumulates within the mitochondria. The precise roles of these alternative cleavage products in mitochondrial quality control are still under investigation.

Experimental Protocols

The following protocols are based on methodologies described in the literature for studying the effects of PARL inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Culture and Treatment

-

Cell Lines:

-

HEK293T cells (for endogenous PINK1 studies).

-

HEK293 T-REx cells stably overexpressing PINK1 or HA-Parkin-IRES-GFP (for enhanced signal detection).

-

SH-SY5Y neuroblastoma cells (a more disease-relevant dopaminergic-like cell line).

-

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in culture medium to the desired final concentration (e.g., 0.1-30 µM for PINK1 stabilization, 5 µM for Parkin recruitment).

-

Treat cells for the desired duration (e.g., 8 hours for PINK1 stabilization, 22 hours for Parkin recruitment).

-

Include a DMSO vehicle control in all experiments.

-

Positive controls such as CCCP (10 µM) or Antimycin A can be used to induce mitochondrial depolarization and activate the PINK1/Parkin pathway.

-

PINK1 Stabilization Assay (Immunoblotting)

-

Cell Lysis and Mitochondrial Fractionation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in mitochondrial isolation buffer (e.g., containing 250 mM sucrose, 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, and protease inhibitors).

-

Homogenize the cells using a Dounce homogenizer or by passing through a fine-gauge needle.

-

Centrifuge the homogenate at a low speed (e.g., 800 x g for 10 min at 4°C) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 min at 4°C) to pellet the mitochondria.

-

The resulting pellet is the mitochondrial fraction.

-

-

Protein Quantification: Determine the protein concentration of the mitochondrial fraction using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody against PINK1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Use a mitochondrial loading control, such as VDAC1 or TOM20, to ensure equal loading.

-

Parkin Recruitment Assay (Immunofluorescence)

-

Cell Seeding and Treatment:

-

Seed cells expressing fluorescently tagged Parkin (e.g., YFP-Parkin or GFP-Parkin) onto glass coverslips in a multi-well plate.

-

Allow cells to adhere overnight.

-

Treat the cells with this compound as described above.

-

-

Immunofluorescence Staining:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.

-

To visualize mitochondria, incubate with a primary antibody against a mitochondrial marker (e.g., TOM20, Cytochrome c) overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

-

-

Microscopy and Image Analysis:

-

Acquire images using a confocal microscope.

-

Quantify the colocalization of the Parkin signal with the mitochondrial marker signal using image analysis software (e.g., ImageJ with the Coloc 2 plugin). An increase in the Pearson's correlation coefficient indicates Parkin recruitment to the mitochondria.

-

Future Directions and Considerations

While the inhibition of PARL by this compound shows great promise in activating the neuroprotective PINK1/Parkin pathway, several areas warrant further investigation:

-

Effects on broader mitochondrial health: Detailed quantitative studies are needed to assess the impact of this compound on mitochondrial membrane potential, ATP production, and reactive oxygen species (ROS) levels in various Parkinson's disease models, especially in dopaminergic neurons.

-

Quantification of mitophagy flux: While this compound initiates mitophagy, it is crucial to quantify the entire process, from autophagosome engulfment to lysosomal degradation. Assays using reporters like mt-Keima will be valuable in this regard.

-

In vivo studies: The efficacy and safety of this compound need to be evaluated in animal models of Parkinson's disease (e.g., MPTP or 6-OHDA-lesioned rodents) to assess its potential for slowing or halting neurodegeneration.

-

Long-term effects of PARL inhibition: The consequences of chronic PARL inhibition on mitochondrial and cellular homeostasis need to be carefully examined to ensure the long-term safety of this therapeutic approach.

-

Specificity and off-target effects: Thorough characterization of the specificity of this compound and potential off-target effects is essential for its development as a therapeutic agent.

Conclusion

This compound is a powerful research tool for dissecting the role of PARL in mitochondrial quality control. By potently and specifically inhibiting PARL, this compound robustly activates the PINK1/Parkin pathway, a key cellular defense mechanism against mitochondrial damage. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of PARL inhibition in Parkinson's disease and other neurodegenerative disorders associated with mitochondrial dysfunction. Further research focusing on the long-term effects and in vivo efficacy of PARL inhibitors will be critical in translating these promising preclinical findings into novel therapies for patients.

References

Methodological & Application

Parl-IN-1 Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parl-IN-1 is a potent and selective inhibitor of the mitochondrial rhomboid protease PARL (presenilin-associated rhomboid-like protein).[1] Inhibition of PARL by this compound leads to the stabilization of PINK1 (PTEN-induced putative kinase 1), a key regulator of mitochondrial quality control.[1] This stabilization triggers the recruitment of Parkin, an E3 ubiquitin ligase, to damaged mitochondria, ultimately promoting their removal through a selective form of autophagy known as mitophagy.[1][2] These application notes provide a comprehensive guide for the use of this compound in cell culture, including detailed experimental protocols and data presentation.

Mechanism of Action

Under normal physiological conditions, PINK1 is imported into the mitochondria, where it is cleaved by PARL and subsequently degraded by the proteasome.[2] Mitochondrial stress or damage inhibits this cleavage, leading to the accumulation of full-length PINK1 on the outer mitochondrial membrane. This compound mimics this effect by directly inhibiting PARL's proteolytic activity. The accumulated PINK1 then recruits and activates Parkin, which ubiquitinates mitochondrial outer membrane proteins. This ubiquitination serves as a signal for the autophagic machinery to engulf and degrade the damaged mitochondria. This compound has been shown to impede the mitochondrial stress-induced cleavage of PGAM5, another substrate of PARL.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in various cell lines.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value |

| IC50 (PARL) | 28 nM |

Table 2: Effective Concentrations in Cell Culture

| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |

| HEK293T | 5 nM - 20 µM | Not Specified | Inhibition of overexpressed human PGAM5 cleavage | |

| HEK293T | 0.1 - 30 µM | 8 hours | Stabilization of PINK1 and alternative cleavage | |

| HEK293 T-REx | 5 µM | 22 hours | Activation of the PINK1/Parkin pathway | |

| Flp-In HEK293 T-REx | 0.41 µM (IC50) | Overnight | Inhibition of overexpressed human PGAM5 cleavage | |

| HEK293T | 0.15 µM (IC50) | Overnight (with CCCP) | Inhibition of endogenous PGAM5 cleavage |

Signaling Pathway and Experimental Workflow

Caption: this compound inhibits PARL, leading to PINK1 stabilization and mitophagy.

Caption: General experimental workflow for studying this compound in cell culture.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: HEK293T cells are a commonly used cell line for studying the PINK1/Parkin pathway.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations immediately before use. A vehicle control (DMSO) should be included in all experiments.

Cell Viability Assay (WST-1 Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

-

Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

-

Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is designed to analyze changes in PINK1, Parkin, and PGAM5 levels following this compound treatment.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate the protein samples on a polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against PINK1, Parkin, PGAM5, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Recommended antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Note on PGAM5 Cleavage Analysis: To specifically analyze the effect of this compound on mitochondrial stress-induced PGAM5 cleavage, cells can be co-treated with an uncoupling agent like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) to induce stress.

Immunofluorescence

This protocol allows for the visualization of Parkin translocation to mitochondria, a key indicator of mitophagy induction.

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.

-

Treatment: Treat the cells with this compound or vehicle control for the desired time.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against Parkin and a mitochondrial marker (e.g., TOM20, CoxIV) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.

-

Mounting and Imaging: Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear staining. Visualize the cells using a fluorescence or confocal microscope.

Troubleshooting

-

Low or no effect of this compound:

-

Concentration: Perform a dose-response experiment to determine the optimal concentration for your cell line.

-

Incubation time: Optimize the treatment duration.

-

Compound stability: Ensure the this compound stock solution is properly stored and has not degraded.

-

-

High background in Western blots:

-

Blocking: Increase the blocking time or try a different blocking agent.

-

Antibody concentration: Titrate the primary and secondary antibody concentrations.

-

Washing: Increase the number and duration of washes.

-

-

Weak signal in immunofluorescence:

-

Antibody concentration: Increase the primary antibody concentration.

-

Permeabilization: Ensure complete permeabilization.

-

Antigen retrieval: For some targets, an antigen retrieval step may be necessary.

-

By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize this compound to investigate the intricate mechanisms of mitochondrial quality control and mitophagy in various cellular models.

References

Application Notes and Protocols for Inducing Mitophagy in HEK293T Cells with Parl-IN-1

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitophagy is a selective autophagic process responsible for the removal of damaged or superfluous mitochondria, playing a critical role in cellular homeostasis. Dysfunctional mitophagy is implicated in a variety of human pathologies, including neurodegenerative diseases and cancer. The PINK1/Parkin signaling pathway is a key regulatory axis in stress-induced mitophagy. Under normal physiological conditions, the serine/threonine kinase PINK1 is imported into the inner mitochondrial membrane and subsequently cleaved by the rhomboid protease PARL (Presenilin-associated rhomboid-like protein). This cleavage leads to its degradation by the proteasome, keeping its cellular levels low. Upon mitochondrial damage, the loss of mitochondrial membrane potential prevents PINK1 import, leading to its accumulation on the outer mitochondrial membrane (OMM). Accumulated PINK1 recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondria, initiating the ubiquitination of OMM proteins and subsequent engulfment of the damaged mitochondrion by an autophagosome for lysosomal degradation.

Parl-IN-1 is a potent and specific inhibitor of the mitochondrial protease PARL[1][2][3]. By inhibiting PARL, this compound prevents the cleavage of PINK1, leading to its stabilization on the OMM and robust activation of the PINK1/Parkin pathway, ultimately inducing mitophagy[1][2]. These application notes provide a comprehensive guide for utilizing this compound to induce and analyze mitophagy in Human Embryonic Kidney 293T (HEK293T) cells.

Data Presentation

Table 1: Recommended Concentrations of this compound for Mitophagy Induction in HEK293T Cells

| Compound | Target | Cell Line | Effective Concentration Range | Incubation Time | Observed Effect | Reference |

| This compound | PARL Protease | HEK293T | 0.1 - 30 µM | 8 hours | Dose-dependent inhibition of PARL-cleavage of overexpressed PINK1. | |

| This compound | PARL Protease | HEK293T | 5 µM | 8 hours | Stabilization of endogenous PINK1. | |

| This compound | PARL Protease | HEK293 T-REx | 5 µM | 22 hours | Recruitment of Parkin to mitochondria. |

Note: The optimal concentration and incubation time should be determined empirically for specific experimental conditions and cell line passages.

Signaling Pathway

The inhibition of PARL by this compound triggers a signaling cascade that culminates in the selective removal of mitochondria.

References

Application Notes and Protocols for Parl-IN-1 in In Vitro Mitophagy Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria, is a critical cellular quality control mechanism. Dysregulation of this process is implicated in a range of human pathologies, including neurodegenerative diseases like Parkinson's disease. The PINK1/Parkin signaling pathway is a key regulator of mitophagy. A central component of this pathway is the mitochondrial inner membrane protease PARL (Presenilin-associated rhomboid-like protein). Under basal conditions, PARL cleaves and inactivates PINK1 (PTEN-induced putative kinase 1), preventing the initiation of mitophagy.